4-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound featuring a bromine atom and multiple thiophene rings. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and significant role in medicinal chemistry and material science
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects and are used in the development of advanced compounds .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . The Suzuki–Miyaura (SM) coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The stability and efficacy of thiophene derivatives can be influenced by various factors, including temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Bromination: Introduction of a bromine atom to the thiophene ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Carbonylation: Formation of the carbonyl group on the thiophene ring, often achieved through Friedel-Crafts acylation using thiophene-3-carbonyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amidation: Coupling of the carbonylated thiophene with thiophene-2-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under conditions like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its multiple reactive sites allow for diverse functionalization, making it valuable in organic synthesis and materials science .
Biology and Medicine
In medicinal chemistry, derivatives of thiophene compounds have shown promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound could be explored for similar therapeutic potentials.
Industry
In the industrial sector, thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and corrosion inhibitors .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the bromine atom and additional thiophene rings, making it less reactive.
5-bromo-2-thiophenecarboxylic acid: Contains a bromine atom but lacks the complex structure of the target compound.
Thiophene-3-carbonyl chloride: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biological Activity
4-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a thiophene-based compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article examines the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H10BrNO2S3, with a molecular weight of 412.4 g/mol. The structure comprises multiple thiophene rings, which are known for their electronic properties that enhance biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₀BrN O₂S₃ |
Molecular Weight | 412.4 g/mol |
CAS Number | 1797963-51-9 |
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with various acylating agents. The synthetic pathway often includes steps such as bromination and coupling reactions to introduce the bromine atom and construct the thiophene framework.
Anticancer Activity
Recent studies have investigated the anticancer potential of thiophene derivatives, including similar compounds to this compound. For instance, in vitro assays have demonstrated that certain thiophene derivatives exhibit significant cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.
- Case Study : A study reported that compounds structurally related to this compound showed a reduction in A549 cell viability by up to 66% when treated with a concentration of 100 µM for 24 hours .
- Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cellular signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have also been extensively studied. Compounds similar to this compound have shown promising results against multidrug-resistant bacterial strains.
- Minimum Inhibitory Concentration (MIC) : In vitro tests revealed that certain derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : These compounds have demonstrated significant antibiofilm activity, outperforming standard antibiotics like ciprofloxacin in reducing biofilm formation by pathogenic bacteria .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
4-bromo-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2S3/c16-10-5-13(21-8-10)15(19)17-6-11-1-2-12(22-11)14(18)9-3-4-20-7-9/h1-5,7-8H,6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKHZLSDIWHRLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C2=CC=C(S2)CNC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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